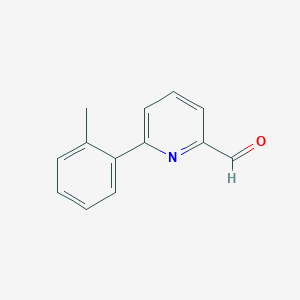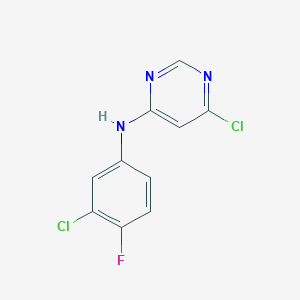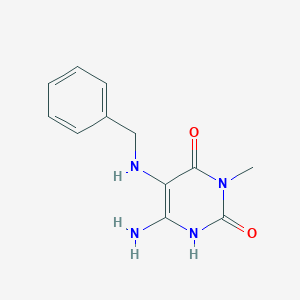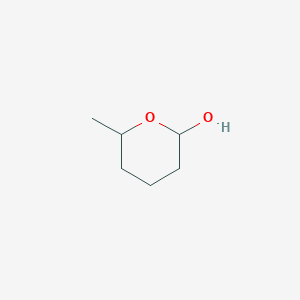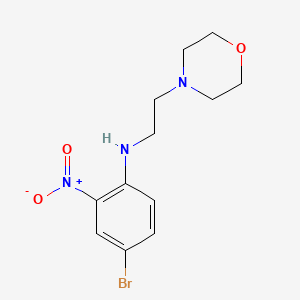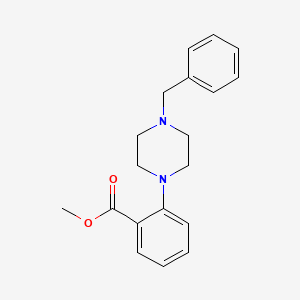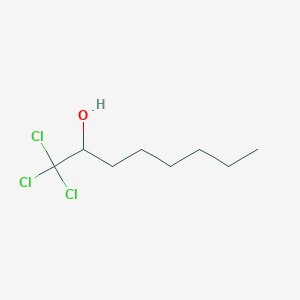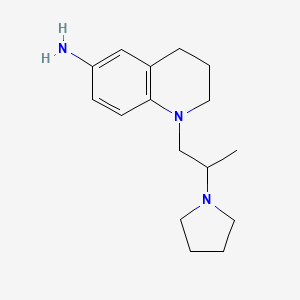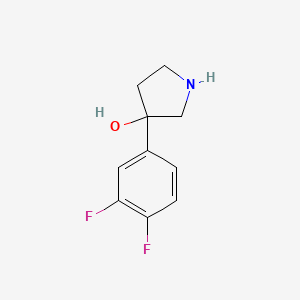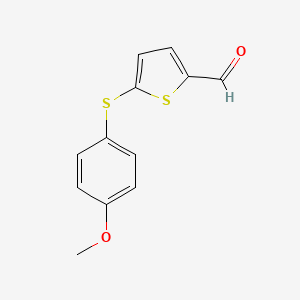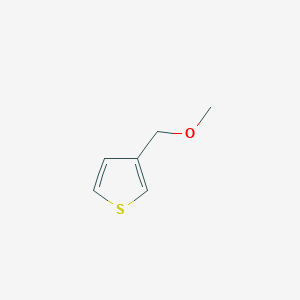
3-(Methoxymethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C6H8OS, and it is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene typically involves the bromination of thiophene, followed by a rearrangement and methoxylation process . One common method includes:
Bromination: Thiophene is treated with bromine to form 3-bromothiophene.
Rearrangement: The brominated product undergoes a rearrangement reaction.
Methoxylation: The rearranged product is then treated with methanol in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methoxylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
- 2-Methoxythiophene
- 3-Methylthiophene
- 3,4-Dimethoxythiophene
Comparison: 3-(Methoxymethyl)thiophene is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This uniqueness makes it valuable in specific applications, such as organic electronics and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H8OS |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C6H8OS/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
Clave InChI |
RCTIHQZIVLNKDZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


